A Technical Guide to the Chemical Structure and Applications of Coelenterazine
A Technical Guide to the Chemical Structure and Applications of Coelenterazine
Abstract
Coelenterazine is a widespread marine luciferin, a light-emitting molecule essential for the bioluminescence observed in numerous aquatic organisms across at least eight phyla.[1] Its unique imidazopyrazinone core structure enables it to serve as a substrate for a variety of luciferases, such as Renilla and Gaussia luciferases, and as the luminophore for photoproteins like aequorin.[1][2] The oxidation of coelenterazine results in the emission of blue light, a phenomenon that has been harnessed to develop powerful tools for biological research. This technical guide provides an in-depth overview of the chemical structure of coelenterazine, its physicochemical and spectroscopic properties, reaction mechanisms, and its applications in key experimental protocols relevant to researchers and drug development professionals.
Core Chemical Structure and Properties
Coelenterazine is an organic compound characterized by a central imidazopyrazinone heterocyclic scaffold substituted with three key aryl groups. Its formal chemical name is 8-benzyl-2-(4-hydroxybenzyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one.[2] This structure is fundamental to its ability to undergo enzyme-catalyzed oxidation to produce light.
Physicochemical and Spectroscopic Data
The intrinsic properties of coelenterazine are critical for its use in bioassays. It typically appears as orange-yellow crystals and exhibits specific solubility and stability characteristics that must be considered during experimental design.[1] For instance, it is soluble in methanol and ethanol but is known to spontaneously oxidize in solvents like DMSO, making methanol the preferred solvent for storage solutions.[1][3] For long-term storage, it should be kept as a solid at -20°C under an inert gas and protected from light.[3][4]
The quantitative physicochemical and spectroscopic properties of native coelenterazine are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | 8-benzyl-2-(4-hydroxybenzyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one | [2] |
| Molecular Formula | C₂₆H₂₁N₃O₃ | [1][5][6] |
| Molar Mass | 423.47 g/mol | [1][2] |
| CAS Number | 55779-48-1 | [5][7][8] |
| Appearance | Orange-yellow crystals | [1] |
| Absorption Max (λmax) | 435 nm (in Methanol) | [1] |
| Molar Extinction (ε) | 9,800 M⁻¹ cm⁻¹ (at 435 nm in Methanol) | [1] |
| Emission Max (λem) | ~465 - 480 nm (Luciferase-dependent) | [8][9] |
The Mechanism of Bioluminescence
The light-emitting reaction of coelenterazine is a form of chemiluminescence, specifically bioluminescence when catalyzed by a luciferase enzyme. The process is an oxidative decarboxylation. It is initiated by the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core, forming a high-energy peroxide intermediate.[9] This intermediate rapidly cyclizes into a strained, four-membered dioxetanone ring. The breakdown of this unstable ring structure releases carbon dioxide (CO₂) and produces the final product, coelenteramide, in an electronically excited state. As the excited coelenteramide relaxes to its ground state, it releases the excess energy as a photon of blue light.[9][10]
Experimental Protocols and Applications
Coelenterazine's unique properties make it a versatile tool in molecular biology, cell biology, and drug discovery.
Calcium Detection with Aequorin
Coelenterazine is the luminophore for the photoprotein aequorin. In the absence of calcium, coelenterazine is non-covalently bound to apoaequorin (the protein component). The binding of three Ca²⁺ ions induces a conformational change in the protein, triggering the oxidation of coelenterazine and resulting in a flash of blue light.[8][11] This system is a highly sensitive method for measuring intracellular calcium concentrations.
Protocol 3.1.1: General Protocol for Aequorin-Based Calcium Measurement
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Cell Preparation: Transfect target cells with a plasmid encoding apoaequorin and allow for protein expression (typically 24-48 hours).
-
Aequorin Reconstitution: Incubate the transfected cells with 1-5 µM coelenterazine in a serum-free medium for 1-4 hours in the dark at room temperature to form the active aequorin complex.
-
Washing: Gently wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution) to remove excess coelenterazine.
-
Stimulation and Measurement: Place the cells in a luminometer. Inject the calcium-mobilizing stimulus (e.g., ionomycin, ATP, or a specific agonist) into the cell sample.
-
Data Acquisition: Immediately begin recording the luminescent signal over time. The intensity and kinetics of the light flash correlate with the change in intracellular Ca²⁺ concentration.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for monitoring protein-protein interactions in real-time. In a BRET assay, a donor protein is fused to a luciferase (Renilla or Gaussia), and an acceptor protein is fused to a fluorescent protein (e.g., YFP). When coelenterazine is added, the luciferase oxidizes it and emits light. If the donor and acceptor proteins are in close proximity (<10 nm), the energy from the bioluminescent reaction is transferred non-radiatively to the acceptor fluorophore, which then emits light at its own characteristic wavelength.
Protocol 3.2.1: General Protocol for a BRET Assay
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Cell Culture: Co-transfect mammalian cells with plasmids encoding the luciferase-donor fusion protein and the fluorophore-acceptor fusion protein. Plate cells in a white, opaque 96-well plate.
-
Substrate Addition: 24-48 hours post-transfection, wash the cells with PBS. Add native coelenterazine to a final concentration of 5 µM.
-
Signal Measurement: Immediately measure the light emission using a luminometer equipped with two filters to simultaneously quantify the light emitted by the donor (e.g., ~475 nm) and the acceptor (e.g., ~530 nm for YFP).
-
Data Analysis: Calculate the BRET ratio by dividing the intensity of the acceptor emission by the intensity of the donor emission. An increase in this ratio indicates a close interaction between the two proteins of interest.
Detection of Reactive Oxygen Species (ROS)
Coelenterazine can also function as a chemiluminescent probe for detecting superoxide anions (O₂⁻) and peroxynitrite.[5][12] This application does not require a luciferase; the reaction occurs directly between coelenterazine and the ROS, making it a useful tool for studying oxidative stress in cells and tissues.[7]
Protocol 3.3.1: Chemiluminescent Detection of Superoxide Anions
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Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer, pH 7.0.
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Sample Preparation: Prepare cell suspensions or tissue homogenates in the phosphate buffer.
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Probe Addition: Immediately before measurement, add coelenterazine to the sample to a final concentration of 2.5-5 µM.[13]
-
Measurement: Place the sample in a luminometer and measure the chemiluminescent signal. The light intensity is proportional to the rate of superoxide production.
Synthesis Overview and Solution Preparation
Synthetic Pathway
The chemical synthesis of coelenterazine is a multi-step process. A common strategy involves the condensation of two key precursors: coelenteramine (4-(5-amino-6-benzylpyrazin-2-yl)phenol) and a substituted α-keto-acetal, such as 1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-one.[14] This approach allows for the creation of the central imidazopyrazinone core. The complexity of the synthesis underscores the importance of sourcing high-purity coelenterazine for reproducible experimental results.
Stock Solution Preparation
Proper handling and preparation of coelenterazine solutions are critical for experimental success.
Protocol 4.2.1: Preparation of Coelenterazine Stock Solution
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Solvent Selection: Use anhydrous or high-purity methanol or ethanol. Avoid DMSO for stock solutions that will be stored, as it can cause degradation.[1]
-
Dissolution: Allow the vial of lyophilized coelenterazine to come to room temperature before opening to prevent condensation. Add the appropriate volume of solvent to achieve a desired stock concentration (e.g., 1-10 mg/mL). Vortex briefly to ensure complete dissolution.
-
Storage: It is highly recommended to prepare fresh solutions for each experiment.[3][4] If short-term storage is necessary, aliquot the stock solution into small, single-use volumes, flush with an inert gas (e.g., argon or nitrogen), and store at -80°C in the dark for no more than a few weeks. Avoid repeated freeze-thaw cycles.
References
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- 2. medkoo.com [medkoo.com]
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- 4. usbio.net [usbio.net]
- 5. ≥90% (TLC), solid, chemiluminescence probe of the superoxide anion, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. Coelenterazines [promega.sg]
- 7. glpbio.com [glpbio.com]
- 8. abpbio.com [abpbio.com]
- 9. scispace.com [scispace.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Coelenterazine h *CAS#: 50909-86-9* | AAT Bioquest [aatbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
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